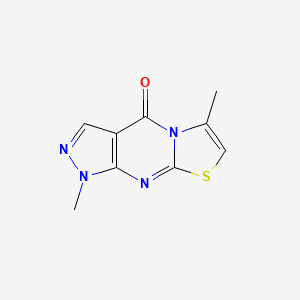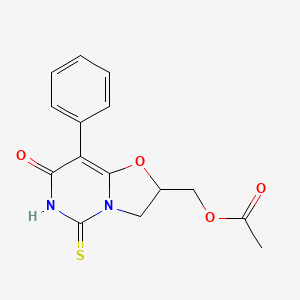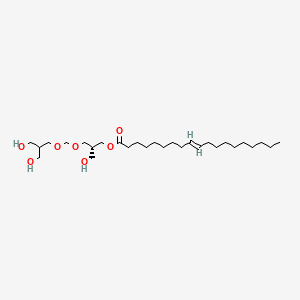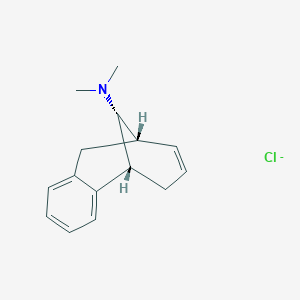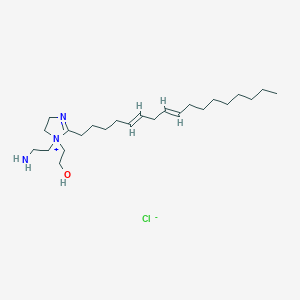
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both amino and hydroxyethyl groups, makes it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Aminoethyl Group: This step can be achieved through nucleophilic substitution reactions, where an appropriate aminoethyl halide reacts with the imidazole ring.
Attachment of the Heptadecadienyl Chain: The heptadecadienyl chain can be introduced via a Grignard reaction or other organometallic coupling reactions.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with a suitable alkylating agent, such as ethyl chloride, to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyethyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminoethyl and hydroxyethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole ketones, while reduction could produce dihydroimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a catalyst or intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various pathways. The imidazolium ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Aminoethyl)-3-methylimidazolium chloride: Similar structure but with a methyl group instead of the heptadecadienyl chain.
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: Contains a hydroxyethyl group but lacks the aminoethyl and heptadecadienyl groups.
1-(2-Aminoethyl)-2-methylimidazolium chloride: Similar to the target compound but with a methyl group instead of the heptadecadienyl chain.
Uniqueness
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its combination of amino, hydroxyethyl, and heptadecadienyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
85455-61-4 |
|---|---|
Molekularformel |
C24H46ClN3O |
Molekulargewicht |
428.1 g/mol |
IUPAC-Name |
2-[1-(2-aminoethyl)-2-[(5E,8E)-heptadeca-5,8-dienyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H46N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-21-27(24,20-18-25)22-23-28;/h9-10,12-13,28H,2-8,11,14-23,25H2,1H3;1H/q+1;/p-1/b10-9+,13-12+; |
InChI-Schlüssel |
OUDFWMPRTYJCHS-VQAVTKLKSA-M |
Isomerische SMILES |
CCCCCCCC/C=C/C/C=C/CCCCC1=NCC[N+]1(CCN)CCO.[Cl-] |
Kanonische SMILES |
CCCCCCCCC=CCC=CCCCCC1=NCC[N+]1(CCN)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
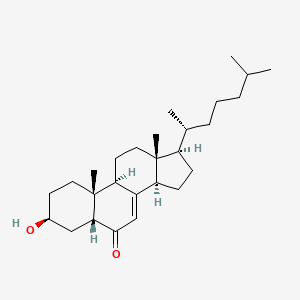
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)

